molecular formula C16H22ClN3O4 B8202374 tert-Butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate

tert-Butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate

Cat. No.: B8202374
M. Wt: 355.81 g/mol
InChI Key: ZEGXOUBASOVLMD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl carbamate group and a 4-chloro-2-nitrophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 4-chloro-2-nitroaniline.

    Step 1 Formation of tert-Butyl 4-piperidinecarboxylate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl 4-piperidinecarboxylate.

    Step 2 Coupling Reaction: The tert-butyl 4-piperidinecarboxylate is then coupled with 4-chloro-2-nitroaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield tert-butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in tert-butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

    Deprotection: The tert-butyl carbamate group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

    Reduction: tert-Butyl 4-(4-chloro-2-aminophenylamino)piperidine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Deprotection: 4-(4-chloro-2-nitrophenylamino)piperidine.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Protecting Group: The tert-butyl carbamate group serves as a protecting group for amines in multi-step organic syntheses.

Biology and Medicine

    Drug Development:

    Biological Studies: Used in studies to understand the interaction of similar compounds with biological targets.

Industry

    Chemical Manufacturing: Utilized in the production of fine chemicals and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action for compounds like tert-butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate depends on its specific application. For instance, if used as a drug precursor, its biological activity would be determined by the final active compound. Generally, the nitro and chloro substituents can interact with biological targets through various mechanisms, including enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but lacks the chloro and nitro groups, leading to different reactivity and biological activity.

    tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate: Fluorine substitution instead of chlorine, which can affect the compound’s electronic properties and reactivity.

Uniqueness

    Chloro and Nitro Groups: The presence of both chloro and nitro groups in tert-butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate makes it unique in terms of its reactivity and potential applications. These groups can participate in various chemical reactions, providing versatility in synthesis and modification.

Properties

IUPAC Name

tert-butyl 4-(4-chloro-2-nitroanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGXOUBASOVLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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